2-Methylcyclohexyl chloroformate

Description

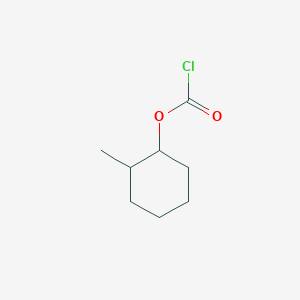

Structure

3D Structure

Properties

Molecular Formula |

C8H13ClO2 |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

(2-methylcyclohexyl) carbonochloridate |

InChI |

InChI=1S/C8H13ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h6-7H,2-5H2,1H3 |

InChI Key |

RKEOVSXUOPSKEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1OC(=O)Cl |

Origin of Product |

United States |

Synthesis of Carbamates:

The reaction of 2-Methylcyclohexyl chloroformate with primary or secondary amines is expected to yield the corresponding N-substituted 2-methylcyclohexyl carbamates. evitachem.com This reaction is a standard method for the formation of carbamate (B1207046) linkages, which are important functional groups in many biologically active molecules and polymers. nih.govnih.govorganic-chemistry.org

Synthesis of Carbonates:

Similarly, the reaction of 2-Methylcyclohexyl chloroformate with alcohols or phenols in the presence of a base will produce mixed or symmetrical carbonates containing the 2-methylcyclohexyl group. researchgate.netrsc.org These carbonate esters have applications as solvents, intermediates, and in the synthesis of polymers.

Synthesis of Mixed Anhydrides:

The reaction of 2-Methylcyclohexyl chloroformate with a carboxylic acid would lead to the formation of a mixed anhydride. These highly reactive species are valuable intermediates in acylation reactions, particularly in peptide synthesis, where they facilitate the formation of amide bonds.

Applications of 2 Methylcyclohexyl Chloroformate in Advanced Organic Synthesis

Role as a Protecting Group Reagent

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. evitachem.com This process involves the introduction of a "protecting group," which is later removed in a deprotection step. evitachem.com 2-Methylcyclohexyl chloroformate serves as a reagent for such protections, particularly for alcohols and amines.

This compound reacts with alcohols and amines to form the corresponding carbonate and carbamate (B1207046) esters, respectively. evitachem.com This transformation effectively masks the nucleophilicity of the oxygen in alcohols and the nitrogen in amines. evitachem.com The reaction proceeds via a nucleophilic acyl substitution, where the alcohol or amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The presence of a mild base is typically required to neutralize the hydrogen chloride byproduct.

The resulting 2-methylcyclohexyl carbonate or carbamate group is generally stable to a range of reaction conditions, thereby protecting the original functional group during subsequent synthetic transformations.

Table 1: Protection Reactions using this compound

| Functional Group | Reagent | Product Type | General Reaction |

| Alcohol (R-OH) | This compound | Carbonate | R-OH + ClCOOC₇H₁₃ → R-O-COOC₇H₁₃ + HCl |

| Amine (R-NH₂) | This compound | Carbamate | R-NH₂ + ClCOOC₇H₁₃ → R-NH-COOC₇H₁₃ + HCl |

Note: The reactions are typically performed in the presence of a non-nucleophilic base.

The removal of a protecting group, or deprotection, is a critical step that must be accomplished without affecting other parts of the molecule. The choice of deprotection conditions is dictated by the stability of the protecting group. Carbamates and carbonates, such as those derived from this compound, can be cleaved under various conditions.

While specific, documented deprotection strategies for the 2-methylcyclohexyloxycarbonyl group are not extensively detailed in scientific literature, general methods for cleaving similar carbonate and carbamate protecting groups can be applied. These strategies often depend on the specific substrate and the presence of other functional groups. Common methods include:

Basic Hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide (B78521) can hydrolyze the ester linkage.

Acidic Hydrolysis: Strong acidic conditions can also be used to cleave the carbonate or carbamate.

Hydrogenolysis: For certain types of protecting groups, catalytic hydrogenation can be an effective method for deprotection.

Reductive Cleavage: Reagents like metallic sodium in liquid ammonia (B1221849) can be used to cleave benzyl-type protecting groups, a strategy that may be adapted for other groups.

The development of orthogonal protecting group strategies, where one group can be removed selectively in the presence of others, is a key consideration in complex synthesis. evitachem.com For instance, a group removable under acidic conditions can coexist in a molecule with a group that is only labile to basic conditions, allowing for precise, stepwise reactions. evitachem.com

Utility in Carbonate and Carbamate Synthesis

Beyond its role in transient protection, this compound is a direct precursor for the synthesis of stable carbonate and carbamate molecules. These functional groups are integral to many areas of chemistry and material science.

When this compound reacts with a primary or secondary amine, it forms a stable N-substituted carbamate. Specifically, this reaction yields an N-(2-Methylcyclohexyloxy)carbonyl derivative, not an N-methoxycarbonyl derivative. The carbamate linkage (R₂N-C(=O)O-R') is a key structural feature in many biologically active compounds and polymers. The synthesis is straightforward and generally high-yielding, proceeding as described in section 4.1.1. The reaction of dicyclohexyl urea (B33335) with dimethyl carbonate is another method to produce carbamates, highlighting alternative green chemistry approaches that avoid chloroformates.

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and natural products. Carbamates and carbonates can serve as important intermediates in the synthesis of these complex rings.

While direct examples of using this compound derivatives in heterocyclic synthesis are not prominent, the carbamate and carbonate moieties are known precursors. For example, carbamates can be used in cyclization reactions to form various nitrogen-containing heterocycles. The reactivity of the carbamate can be modulated to participate in intramolecular reactions, leading to the formation of rings like pyrazolines or other azole derivatives. Therefore, carbamates derived from this compound could potentially be employed as synthons in the construction of novel heterocyclic frameworks.

Alkylation Reactions and Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a central goal of organic synthesis. This is often achieved through reactions like Friedel-Crafts alkylation, which involves substituting a hydrogen on an aromatic ring with an alkyl group using a chloroalkane and a catalyst.

This compound is not typically used for direct carbon-carbon bond formation via alkylation. Its chemical nature makes it an acylating agent for heteroatoms (like oxygen and nitrogen), not an alkylating agent for carbon. The reaction occurs at the carbonyl carbon of the chloroformate, resulting in the formation of a carbonate or carbamate, rather than attaching the 2-methylcyclohexyl group directly to a carbon atom.

Its role in C-C bond formation is therefore indirect. By protecting a functional group within a molecule, it allows for selective C-C bond-forming reactions to occur elsewhere. For instance, after protecting an amine as a carbamate, a chemist could perform a Grignard reaction or a Heck reaction on another part of the substrate, and then deprotect the amine in a later step. evitachem.com The primary function of the chloroformate is to enable these other reactions, not to participate in them directly as a C-C bond former.

Hydro-Alkylation of Alkenes Mediated by Chloroformates

A significant advancement in carbon-carbon bond formation is the hydro-alkylation of non-activated alkenes. Research has demonstrated a general method for this transformation using alkyl chloroformates in the presence of a Lewis acid, ethylaluminum sesquichloride (Et₃Al₂Cl₃). researchgate.netresearchgate.netnih.gov This reaction proceeds through the formation of an alkyl cation from the chloroformate, which then adds across the double bond of the alkene. A subsequent hydride transfer from the ethylaluminum species to the resulting carbocation affords the saturated hydro-alkylation product. researchgate.net

While specific studies detailing the use of this compound in this reaction are not prevalent in the current literature, the established reactivity of other secondary alkyl chloroformates, such as isopropyl and cyclohexyl chloroformates, provides a strong basis for its potential application. researchgate.netuni-oldenburg.de The reaction mechanism involves the Lewis acid-mediated decomposition of the chloroformate to generate a 2-methylcyclohexyl cation. This cation then adds to the alkene, and subsequent hydride transfer yields the corresponding 2-methylcyclohexyl-substituted alkane. researchgate.net

The reaction can be applied to a variety of alkenes, including terminal and internal double bonds, as well as cyclic alkenes. nih.gov For instance, the hydro-alkylation of unsaturated fatty acids like oleic acid has been successfully achieved with other secondary chloroformates, yielding branched-chain fatty acids. researchgate.netuni-oldenburg.de It is anticipated that this compound would react in a similar fashion, providing access to long-chain alkanes bearing a 2-methylcyclohexyl substituent.

Table 1: Representative Hydro-Alkylation of Alkenes with Secondary Alkyl Chloroformates (Analogous Examples)

| Alkene | Chloroformate | Product | Yield (%) | Reference |

| 1-Dodecene | Isopropyl chloroformate | 2-Methyltridecane | 75 | uni-oldenburg.de |

| Cyclohexene | Isopropyl chloroformate | Isopropylcyclohexane | 40 | uni-oldenburg.de |

| 10-Undecenoic acid | Cyclohexyl chloroformate | 11-Cyclohexylundecanoic acid | 58 | uni-oldenburg.de |

This table presents data for analogous secondary alkyl chloroformates to illustrate the expected reactivity of this compound.

Introduction of the 2-Methylcyclohexyl Moiety into Complex Molecules

The 2-methylcyclohexyl group is a structural motif found in various organic compounds. While direct examples of its introduction using this compound are not extensively documented, the synthesis of related compounds such as 2-methylcyclohexyl acetate (B1210297) and 2-methylcyclohexyl carbamates from other precursors suggests the viability of this moiety in more complex structures. researchgate.netgoogle.com

The use of this compound as a protecting group for amines, by forming a carbamate, is a plausible application. The resulting carbamate would introduce the 2-methylcyclohexyl group while temporarily masking the reactivity of the amine. This strategy is common in multi-step synthesis.

Precursor for Other Organic Reagents

This compound serves as a valuable precursor for the synthesis of a range of other organic reagents, primarily through the reaction of its highly reactive chloroformate group.

The general reactivity of chloroformates allows for their conversion into carbamates, carbonates, and mixed anhydrides. These transformations are typically efficient and proceed under mild conditions.

Stereochemical Considerations and Chiral Applications of 2 Methylcyclohexyl Chloroformate

Isomerism of 2-Methylcyclohexyl Chloroformate

The isomeric landscape of this compound is defined by both the spatial arrangement of its substituents on the cyclohexane (B81311) ring and the non-planar geometry of the ring itself.

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The relative stability of the different conformers is dictated by the steric interactions of the methyl and chloroformate groups with the rest of the ring.

For monosubstituted cyclohexanes, the preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.orgwikipedia.org Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial position, primarily from 1,3-diaxial interactions. libretexts.org

For cis-2-Methylcyclohexyl Chloroformate:

The cis isomer has both the methyl and chloroformate groups on the same face of the ring. This results in one substituent being axial and the other equatorial in any given chair conformation. Ring flipping interconverts the axial and equatorial positions of the two groups.

Conformer A: Axial methyl group and equatorial chloroformate group.

Conformer B: Equatorial methyl group and axial chloroformate group.

The relative stability of these two conformers depends on the difference in their A-values. Given the likely larger steric bulk of the chloroformate group compared to the methyl group, the conformer with the chloroformate group in the equatorial position (Conformer A) would be expected to be more stable.

For trans-2-Methylcyclohexyl Chloroformate:

The trans isomer has the methyl and chloroformate groups on opposite faces of the ring. This allows for both substituents to be either axial or equatorial simultaneously. openstax.org

Conformer C (Diequatorial): Both the methyl and chloroformate groups are in equatorial positions. This conformation minimizes steric strain as there are no significant 1,3-diaxial interactions involving the substituents.

Conformer D (Diaxial): Both the methyl and chloroformate groups are in axial positions. This conformation is highly disfavored due to significant 1,3-diaxial interactions between both substituents and the axial hydrogens on the ring.

Consequently, trans-2-methylcyclohexyl chloroformate is expected to exist almost exclusively in the diequatorial conformation (Conformer C). openstax.org

| Isomer | Chair Conformer | Substituent Positions | Relative Stability |

|---|---|---|---|

| cis-2-Methylcyclohexyl Chloroformate | Conformer A | Axial Methyl, Equatorial Chloroformate | More Stable |

| Conformer B | Equatorial Methyl, Axial Chloroformate | Less Stable | |

| trans-2-Methylcyclohexyl Chloroformate | Conformer C | Equatorial Methyl, Equatorial Chloroformate | Significantly More Stable |

| Conformer D | Axial Methyl, Axial Chloroformate | Significantly Less Stable |

This compound has two chiral centers at carbons C1 and C2, to which the chloroformate and methyl groups are attached, respectively. This gives rise to a total of 2^2 = 4 possible stereoisomers. These exist as two pairs of enantiomers.

The stereoisomers are:

(1R,2R)-2-Methylcyclohexyl chloroformate and its enantiomer (1S,2S)-2-Methylcyclohexyl chloroformate. These constitute the trans isomers.

(1R,2S)-2-Methylcyclohexyl chloroformate and its enantiomer (1S,2R)-2-Methylcyclohexyl chloroformate. These constitute the cis isomers.

The cis and trans isomers are diastereomers of each other. Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by techniques like distillation or chromatography.

| Configuration | Isomer Type | Relationship |

|---|---|---|

| (1R,2R) | trans | Enantiomers |

| (1S,2S) | trans | |

| (1R,2S) | cis | Enantiomers |

| (1S,2R) | cis | |

| (1R,2R) and (1R,2S) | trans and cis | Diastereomers |

| (1S,2S) and (1S,2R) | trans and cis | Diastereomers |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound relies on the stereoselective synthesis of the precursor, 2-methylcyclohexanol (B165396), followed by its conversion to the chloroformate. The reaction with phosgene (B1210022) or a phosgene equivalent to form the chloroformate proceeds with retention of configuration at the alcohol carbon. google.com

The diastereoselective synthesis of cis- and trans-2-methylcyclohexanol (B1360119) is typically achieved through the reduction of 2-methylcyclohexanone (B44802). The stereochemical outcome of the reduction is influenced by the steric hindrance of the reducing agent and the reaction conditions. odinity.com

Synthesis of trans-2-Methylcyclohexanol: Reduction of 2-methylcyclohexanone with bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favors the formation of the cis-alcohol, which upon considering the stereochemical descriptors of the starting ketone, can lead to the trans product. The bulky hydride attacks from the less hindered equatorial face, leading to the axial alcohol, which is the cis isomer relative to the adjacent methyl group. However, thermodynamic control, often achieved with sodium borohydride (B1222165) in protic solvents, can favor the more stable trans-alcohol where both substituents are equatorial. odinity.com The reduction of 2-methylcyclohexanone with sodium borohydride has been reported to yield the trans isomer as the major product. odinity.com

Synthesis of cis-2-Methylcyclohexanol: Catalytic hydrogenation of 2-methylcyclohexanone, for instance using a ruthenium catalyst, often leads to a higher proportion of the cis-alcohol. The catalyst surface directs the approach of hydrogen to the carbonyl group.

The subsequent reaction of the separated diastereomers of 2-methylcyclohexanol with phosgene or triphosgene (B27547) in the presence of a base will yield the corresponding cis- or trans-2-methylcyclohexyl chloroformate.

The preparation of enantiomerically pure isomers of this compound requires an enantioselective synthesis of the alcohol precursor.

Enzymatic Resolution: One common method is the enzymatic resolution of racemic 2-methylcyclohexanol. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. researchgate.net This method is highly efficient for producing both enantiomers with high optical purity. researchgate.netnih.gov

Asymmetric Reduction: The asymmetric reduction of 2-methylcyclohexanone using chiral reducing agents or catalysts can provide direct access to enantiomerically enriched 2-methylcyclohexanol. For example, the use of chiral aluminum hydride complexes has been explored for the stereoselective reduction of substituted cyclohexanones. documentsdelivered.com Another approach involves the use of enzymes or whole-cell biocatalysts for the enantioselective reduction of the ketone.

Once the desired enantiomer of 2-methylcyclohexanol is obtained, it can be converted to the corresponding enantiopure this compound without affecting the stereogenic centers.

This compound as a Chiral Derivatizing Agent

Enantiomerically pure this compound can be used as a chiral derivatizing agent (CDA) to determine the enantiomeric excess and absolute configuration of chiral analytes, such as amines and alcohols. The principle involves the reaction of the chiral chloroformate with a racemic analyte to form a mixture of diastereomers.

Reaction: Racemic Analyte (R/S) + Chiral this compound (e.g., 1R,2S) → Diastereomeric Mixture ((R)-(1R,2S) and (S)-(1R,2S))

These resulting diastereomers have different physical and chemical properties and can be separated and quantified by standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.govresearchgate.net

Derivatization of Chiral Amines and Alcohols for Separation

This compound is utilized as a chiral derivatizing agent, converting enantiomeric amines and alcohols into diastereomeric carbamates. This process is crucial for resolving racemic mixtures, as the resulting diastereomers exhibit different physical properties, allowing for their separation by standard chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The reaction involves the nucleophilic attack of the amine or alcohol on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a carbamate (B1207046) and the elimination of hydrogen chloride. The choice of a specific enantiomer of this compound (either (1R,2S) or (1S,2R), for example) allows for the predictable formation of diastereomers with distinct chromatographic retention times. This methodology has proven effective for the chiral analysis of various compounds, including amino acids and their derivatives. For instance, after derivatization with a chiral chloroformate, amino acid enantiomers can be successfully separated on an achiral stationary phase. researchgate.net

| Reactant Type | Derivatizing Agent | Product | Application |

| Chiral Amines | This compound | Diastereomeric Carbamates | Chromatographic Separation (GC, HPLC) |

| Chiral Alcohols | This compound | Diastereomeric Carbamates | Chromatographic Separation (GC, HPLC) |

Formation and Separation of Diastereomers

The fundamental principle behind the use of this compound in chiral separations lies in the conversion of a pair of enantiomers, which are otherwise indistinguishable by non-chiral methods, into a pair of diastereomers. These diastereomers possess different spatial arrangements and, consequently, different physical and chemical properties.

This difference in properties is exploited in chromatographic separations. When a mixture of diastereomeric carbamates, formed from a racemic amine or alcohol and an enantiomerically pure this compound, is passed through a chromatographic column, the two diastereomers interact differently with the stationary phase. This differential interaction leads to a difference in their elution times, enabling their separation and quantification. The efficiency of this separation is influenced by factors such as the choice of the stationary phase and the mobile phase composition.

Stereochemical Influence on Reaction Outcomes

The stereochemistry of this compound can significantly influence the outcome of subsequent chemical reactions, particularly in terms of diastereoselectivity and the determination of enantiomeric excess.

Diastereoselectivity in Subsequent Transformations

When a chiral molecule that has been derivatized with this compound undergoes further chemical transformations, the stereocenter(s) on the 2-methylcyclohexyl moiety can exert a stereochemical influence on the reaction. This can lead to the preferential formation of one diastereomer over another, a phenomenon known as diastereoselectivity.

The bulky 2-methylcyclohexyl group can create a chiral environment around the reactive center, sterically hindering the approach of reagents from one face of the molecule more than the other. This steric bias directs the incoming reagent to the less hindered face, resulting in a higher yield of a specific diastereomer. The degree of diastereoselectivity achieved depends on the nature of the reactants, the reaction conditions, and the specific stereoisomer of this compound used for the initial derivatization.

Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and chiral analysis. nih.govnih.gov While direct methods like chiral chromatography are common, derivatization with a chiral reagent like this compound provides a powerful indirect method. mdpi.com

Advanced Analytical Techniques for 2 Methylcyclohexyl Chloroformate Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 2-methylcyclohexyl chloroformate, providing detailed information about its atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, offering deep insights into its conformational and stereochemical properties. The molecule exists as a mixture of stereoisomers (cis and trans), each of which can adopt different chair conformations.

In ¹H NMR, the chemical shift and coupling constants of the proton on the carbon bearing the chloroformate group (H1) are particularly diagnostic. The orientation of the substituents (methyl and chloroformate groups) as either axial or equatorial significantly influences the magnetic environment of the ring protons.

Conformational Analysis : For a given isomer, such as trans-2-methylcyclohexyl chloroformate, there is an equilibrium between two chair conformations. In one conformer, both substituents might be in equatorial positions, which is generally more stable. In the other, they would both be in axial positions. The width and multiplicity of the H1 signal can indicate its orientation. An axial H1 typically shows large axial-axial couplings (J ≈ 8-12 Hz) to adjacent axial protons, resulting in a wider multiplet. An equatorial H1 exhibits smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a narrower signal.

Stereochemical Analysis : The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments. For instance, in the cis isomer, the methyl group and the chloroformate group are on the same face of the ring, while in the trans isomer, they are on opposite faces. This geometric difference leads to distinct NMR spectra. The trans isomer, which can exist in a stable di-equatorial conformation, will show different proton and carbon chemical shifts compared to the cis isomer, which must have one axial and one equatorial substituent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the ring carbons are sensitive to the stereochemistry and conformation. The carbon attached to the electronegative chloroformate group (C1) will be shifted significantly downfield. The orientation of the methyl group also influences the chemical shifts of the adjacent carbons due to steric (gamma-gauche) effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| trans Isomer (e,e) | ||

| CH -O(CO)Cl | 4.5 - 4.8 (multiplet) | 80 - 85 |

| CH -CH₃ | 1.5 - 1.8 (multiplet) | 33 - 38 |

| CH₃ | 0.9 - 1.1 (doublet) | 16 - 20 |

| C=O | - | 150 - 155 |

| cis Isomer (a,e or e,a) | ||

| CH -O(CO)Cl | 4.8 - 5.1 (multiplet, narrow) | 77 - 82 |

| CH -CH₃ | 1.7 - 2.0 (multiplet) | 30 - 35 |

| CH₃ | 1.0 - 1.2 (doublet) | 15 - 19 |

| C=O | - | 150 - 155 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak for this compound (C₈H₁₃ClO₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 176.06 g/mol ). Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a second peak (M+2) at two mass units higher, having an intensity of about one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is predictable and provides significant structural information. Key fragmentation pathways for chloroformate esters include:

α-Cleavage : Cleavage of the bond between the carbonyl carbon and the chlorine atom, resulting in the loss of a chlorine radical (•Cl) to form an acylium ion [M-35]⁺.

Loss of Carbonyl Chloride : A fragmentation pathway can lead to the loss of the •COCl group (m/z 63).

Alkoxy Bond Cleavage : Cleavage of the C-O bond can result in the formation of a 2-methylcyclohexyl cation [C₇H₁₃]⁺ (m/z 97) or a [COCl]⁺ ion.

Ring Fragmentation : The 2-methylcyclohexyl cation can undergo further fragmentation, including the loss of the methyl group (•CH₃) to yield a cyclohexyl cation fragment, or subsequent ring-opening and cleavage reactions characteristic of cyclic alkanes.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 176/178 | [C₈H₁₃ClO₂]⁺ | Molecular Ion (M⁺) |

| 141 | [C₈H₁₃O₂]⁺ | Loss of •Cl from the molecular ion |

| 97 | [C₇H₁₃]⁺ | Cleavage of the O-COCl bond |

| 81 | [C₆H₉]⁺ | Loss of CH₄ from the [C₇H₁₃]⁺ ion |

| 63/65 | [COCl]⁺ | Cleavage of the O-C bond |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexane (B81311) ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The spectrum is a plot of transmittance versus wavenumber. The most characteristic absorption for this compound is the carbonyl (C=O) stretching vibration of the chloroformate group. This band is typically very strong and sharp, appearing at a high wavenumber (around 1775-1800 cm⁻¹) due to the electron-withdrawing effect of the adjacent chlorine and oxygen atoms. Other key absorptions include:

C-H Stretching : Absorptions from the methyl and cyclohexyl groups appear in the 2850-3000 cm⁻¹ region.

C-O Stretching : A strong band corresponding to the ester C-O stretch is expected in the 1100-1200 cm⁻¹ region.

C-Cl Stretching : The carbon-chlorine stretch typically appears in the fingerprint region, around 600-800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. The C=O stretch is also visible in the Raman spectrum. Symmetrical and non-polar bonds often produce stronger Raman signals than IR signals. For this compound, the C-C bonds of the cyclohexane ring would be more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | IR, Raman | 2850 - 3000 | Strong |

| C=O (Chloroformate) | Stretching | IR, Raman | 1775 - 1800 | Very Strong (IR) |

| C-O | Stretching | IR | 1100 - 1200 | Strong |

| C-Cl | Stretching | IR, Raman | 600 - 800 | Medium |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the components of a this compound mixture, assessing its purity, and isolating its various stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for the analysis of this compound. acs.orgresearchgate.net

Gas Chromatography (GC) : GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is particularly effective for separating the cis and trans diastereomers. acs.orgvernier.comupenn.eduadamcap.com

Separation Principle : The separation is typically performed on a capillary column coated with a non-polar or mid-polar stationary phase (e.g., polydimethylsiloxane or phenyl-methylpolysiloxane). The isomers are separated based on differences in their boiling points and interactions with the stationary phase. The trans isomer, often having a more linear shape and lower boiling point, may elute before the bulkier cis isomer.

Detection : A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC) : HPLC offers versatility in the choice of stationary and mobile phases and is suitable for purity assessment.

Separation Modes : In normal-phase HPLC (using a polar stationary phase like silica and a non-polar mobile phase), separation is based on polarity. In reversed-phase HPLC (using a non-polar C18 stationary phase and a polar mobile phase like acetonitrile/water), separation is based on hydrophobicity. The choice of mode depends on the specific analytical goal.

Detection : A UV detector is not ideal as the molecule lacks a strong chromophore. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate.

Table 4: Representative Chromatographic Conditions for Diastereomer Separation

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Elution Order |

| GC | DB-5 (non-polar) | Helium | FID | trans before cis |

| HPLC (NP) | Silica | Hexane / Isopropanol | RID | Dependent on solvent |

| HPLC (RP) | C18 | Acetonitrile / Water | RID | Dependent on solvent |

Chiral Chromatography for Enantiomeric Separation

This compound possesses two chiral centers (at C1 and C2), meaning that both the cis and trans diastereomers are chiral and exist as pairs of enantiomers. Separating these enantiomers requires a chiral environment, which is provided by chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Principle : The separation is achieved using a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. This difference in interaction energy leads to different retention times.

Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for a broad range of chiral compounds. oup.com The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into the chiral cavities or grooves of the polymer.

Application : A typical analysis would first involve separating the cis and trans diastereomers using standard achiral chromatography. Each isolated diastereomeric pair would then be injected onto a chiral column to resolve the two enantiomers. For example, the trans racemate would be separated into (+)-trans-2-methylcyclohexyl chloroformate and (-)-trans-2-methylcyclohexyl chloroformate.

Table 5: Illustrative Chiral HPLC Separation of a Racemic Isomer Pair

| Analyte | Column Type | Mobile Phase | Retention Time (min) |

| (+)-enantiomer of trans isomer | Chiralpak AD-H (Amylose) | Hexane / Ethanol (90:10) | 12.5 |

| (-)-enantiomer of trans isomer | Chiralpak AD-H (Amylose) | Hexane / Ethanol (90:10) | 14.8 |

Advanced Hyphenated Techniques

The comprehensive characterization of this compound necessitates the use of advanced analytical techniques that provide high sensitivity, selectivity, and structural information. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful for the analysis of this compound.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the qualitative and quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the gas chromatograph column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that serves as a molecular fingerprint, allowing for confident identification.

The derivatization of other molecules with chloroformates is a common practice in GC-MS to enhance volatility and thermal stability. researchgate.net When analyzing this compound itself, careful optimization of GC parameters such as injector temperature, column type, and temperature programming is crucial to prevent on-column degradation and ensure reproducible results.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for analyzing this compound in complex matrices or when the compound has been used in reactions resulting in less volatile products. In LC-MS, the separation occurs in a liquid phase, which is suitable for a wider range of compound polarities and thermal stabilities. Following chromatographic separation, the analyte is ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before being detected by the mass spectrometer. LC-MS can be particularly advantageous when analyzing reaction mixtures where both the chloroformate reagent and its products need to be monitored simultaneously. scielo.org.za

A key consideration in LC-MS analysis of chloroformates is their reactivity, especially in the presence of nucleophilic solvents often used as mobile phases. Method development must carefully select mobile phase compositions and pH to ensure the stability of this compound throughout the analysis. researchgate.net

Table 1: Hypothetical GC-MS and LC-MS Parameters for this compound Analysis

| Parameter | GC-MS | LC-MS |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS) | 100 mm x 2.1 mm, 1.8 µm particle size (e.g., C18) |

| Injection Mode | Split (e.g., 50:1) | Full Loop |

| Injector Temp. | 250 °C | N/A |

| Oven Program | 50 °C (1 min), ramp to 280 °C at 15 °C/min | Isocratic or Gradient (e.g., 50:50 Acetonitrile:Water) |

| Carrier Gas | Helium at 1.0 mL/min | N/A |

| Mobile Phase | N/A | Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | N/A | 0.3 mL/min |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| MS Scan Range | m/z 40-400 | m/z 50-500 |

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) provides an additional dimension of separation, enhancing the characterization of this compound. wikipedia.org In this technique, after ionization, ions are passed through a drift tube filled with a buffer gas. spectroscopyonline.com The ions are separated based on their size, shape, and charge as they travel through the gas under the influence of an electric field. This separation, which occurs on a millisecond timescale, is based on the ion's collision cross-section (CCS), a parameter related to its three-dimensional structure. nih.gov

The coupling of IMS with MS allows for the separation of isomers and isobars, which have the same mass-to-charge ratio but different shapes. This can be particularly useful in distinguishing the cis- and trans-isomers of this compound, or in separating it from other structurally similar impurities that may not be resolved by chromatography alone. The resulting data can be visualized as a two-dimensional plot of ion mobility (drift time) versus m/z, providing a higher degree of confidence in compound identification.

Quantitative Analysis Methodologies

For the quantitative determination of this compound, robust and validated analytical methodologies are essential. Both GC-MS and LC-MS can be employed for accurate and precise quantification.

The fundamental approach to quantitative analysis involves creating a calibration curve. This is achieved by preparing a series of standard solutions of this compound at known concentrations. These standards are then analyzed using the chosen analytical technique (GC-MS or LC-MS), and the instrumental response (e.g., peak area) is plotted against the corresponding concentration. The resulting calibration curve is then used to determine the concentration of this compound in unknown samples by measuring their instrumental response.

To improve accuracy and precision, an internal standard is often used. The internal standard is a compound with similar chemical and physical properties to this compound but is not present in the sample. A known amount of the internal standard is added to all standards and samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve. This approach corrects for variations in sample preparation, injection volume, and instrument response.

Table 2: Key Parameters for Quantitative Analysis of this compound

| Parameter | Description |

| Linearity | The concentration range over which the instrumental response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected by the analytical method. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. |

| Precision | The degree of agreement among a series of measurements, typically expressed as the relative standard deviation (RSD). |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. |

Validation of the quantitative method is a critical step to ensure the reliability of the results. This involves demonstrating that the method is accurate, precise, specific, and linear over the intended concentration range.

Computational and Theoretical Studies on 2 Methylcyclohexyl Chloroformate Reactivity and Stereochemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Les calculs de chimie quantique sont des outils puissants pour élucider la structure électronique et prédire la réactivité des molécules. Bien qu'il n'existe aucune étude spécifique sur le 2-méthylcyclohexylchloroformate, les principes de la théorie fonctionnelle de la densité (DFT) et des méthodes ab initio peuvent être appliqués pour déduire ses propriétés.

Des études DFT sur des composés apparentés, tels que d'autres chloroformiates et des systèmes de cyclohexane (B81311) substitués, fournissent un modèle pour comprendre les voies de réaction et les états de transition du 2-méthylcyclohexylchloroformate. researchgate.netmdpi.comrsc.org Les réactions des chloroformiates impliquent généralement une substitution nucléophile au niveau de l'atome de carbone du carbonyle. wikipedia.orgmdpi.com

Une étude DFT typique sur une réaction de ce type impliquant le 2-méthylcyclohexylchloroformate examinerait probablement les étapes suivantes :

Attaque nucléophile : La géométrie et l'énergie de l'état de transition pour l'attaque d'un nucléophile (par exemple, l'eau, un alcool ou une amine) sur l'atome de carbone du carbonyle seraient calculées. nih.gov Cela impliquerait d'optimiser la structure de l'état de transition et de calculer sa barrière d'énergie.

Intermédiaire tétraédrique : La stabilité de l'intermédiaire tétraédrique formé après l'attaque nucléophile serait évaluée.

Départ du groupe partant : L'énergie requise pour l'élimination de l'ion chlorure pour former le produit final serait calculée.

Les calculs DFT pourraient également élucider l'influence stéréochimique du groupe 2-méthyle sur la réactivité. Le groupe méthyle peut influencer l'approche du nucléophile, conduisant potentiellement à une diastéréosélectivité dans les réactions. En comparant les barrières d'énergie pour l'attaque des faces prochirales du groupe carbonyle, on pourrait prédire le résultat stéréochimique prédominant. De plus, des études DFT sur des réactions similaires suggèrent que le mécanisme peut être influencé par la nature du nucléophile et du solvant. mdpi.com

Tableau 1 : Paramètres de réactivité conceptuels DFT pour des composés apparentés

| Composé | Énergie HOMO (eV) | Énergie LUMO (eV) | Écart d'énergie (eV) | Dureté (η) | Potentiel chimique (μ) | Indice d'électrophilie (ω) |

| Chloroformiate de méthyle | -11.5 | -0.8 | 10.7 | 5.35 | -6.15 | 3.53 |

| Chloroformiate de phényle | -9.8 | -1.2 | 8.6 | 4.3 | -5.5 | 3.53 |

Ces données sont hypothétiques et basées sur des valeurs typiques obtenues pour des composés organiques simples dans des calculs DFT. Elles servent à illustrer les types de données générées.

Les méthodes ab initio, bien que plus coûteuses en termes de calcul que la DFT, peuvent fournir des résultats de référence très précis pour les propriétés moléculaires. Pour le 2-méthylcyclohexylchloroformate, les calculs ab initio pourraient être utilisés pour déterminer avec précision :

Géométries moléculaires : Les longueurs de liaison, les angles de liaison et les angles dièdres pour les différents conformères du 2-méthylcyclohexylchloroformate pourraient être calculés avec une grande précision.

Moments dipolaires : Le moment dipolaire et sa direction seraient calculés, fournissant un aperçu de la polarité de la molécule.

Charges atomiques : La distribution de la charge électronique dans la molécule pourrait être analysée, identifiant les sites électrophiles et nucléophiles.

Molecular Dynamics Simulations for Conformational Analysis

Les simulations de dynamique moléculaire (DM) sont utilisées pour étudier le mouvement des atomes et des molécules au fil du temps, fournissant des informations sur le paysage conformationnel et l'influence du solvant. nih.govnih.gov

Le 2-méthylcyclohexylchloroformate existe sous la forme d'un mélange de conformères en raison de l'inversion du cycle du cyclohexane et de la rotation autour de la liaison C-O. Les deux principaux conformères de chaise du cycle cyclohexane placeraient le groupe méthyle et le groupe chloroformiate dans des positions axiales ou équatoriales. libretexts.orglibretexts.org

Une simulation de DM explorerait les énergies relatives et les barrières d'interconversion entre ces conformères :

cis-2-Méthylcyclohexylchloroformate : Les deux substituants sont du même côté du cycle. Dans un conformère, un substituant est axial et l'autre est équatorial. L'inversion du cycle conduirait à un autre conformère avec des positions axiales/équatoriales commutées. La simulation de DM déterminerait la population d'équilibre de chaque conformère.

trans-2-Méthylcyclohexylchloroformate : Les substituants sont sur les côtés opposés du cycle. Un conformère aurait les deux substituants en position axiale (diaxial), et l'autre aurait les deux en position équatoriale (diéquatorial). Les simulations de DM montreraient très probablement que le conformère diéquatorial est nettement plus stable en raison de l'évitement des interactions 1,3-diaxiales défavorables. libretexts.org

Tableau 2 : Énergies relatives calculées des conformères du trans-2-méthylcyclohexylchloroformate

| Conformère | Position du groupe méthyle | Position du groupe chloroformiate | Énergie relative (kcal/mol) |

| 1 | Équatoriale | Équatoriale | 0.0 |

| 2 | Axiale | Axiale | > 4.0 |

Ces données sont des estimations basées sur les valeurs A connues pour les substituants sur les cycles de cyclohexane et sont fournies à titre indicatif.

La présence d'un solvant peut influencer de manière significative l'équilibre conformationnel d'une molécule. Des simulations de DM dans différents solvants (par exemple, un solvant non polaire comme le cyclohexane et un solvant polaire comme l'eau) révéleraient comment les interactions intermoléculaires affectent la stabilité relative des différents conformères. nih.gov

On s'attendrait à ce que les solvants polaires stabilisent les conformères ayant un moment dipolaire plus élevé. En calculant le moment dipolaire de chaque conformère et en simulant le système dans une boîte de molécules de solvant, on pourrait quantifier l'effet du solvant sur les populations conformationnelles.

Computational Prediction of Spectroscopic Parameters

Les méthodes de chimie quantique peuvent être utilisées pour prédire divers paramètres spectroscopiques, qui peuvent ensuite être comparés aux données expérimentales pour la validation de la structure.

Spectroscopie RMN : Les déplacements chimiques du ¹H et du ¹³C peuvent être calculés à l'aide de méthodes telles que la méthode GIAO (Gauge-Including Atomic Orbital). researchgate.net Ces calculs prévoiraient des déplacements chimiques différents pour les protons et les carbones axiaux et équatoriaux, ainsi que pour les différents stéréoisomères.

Spectroscopie IR : Les fréquences de vibration et les intensités peuvent être calculées pour prédire le spectre infrarouge. La fréquence d'élongation du carbonyle (C=O) du groupe chloroformiate serait une caractéristique diagnostique proéminente. Sa position calculée pourrait être comparée aux valeurs expérimentales pour des chloroformiates similaires.

Spectroscopie UV-Vis : Les calculs TD-DFT (Time-Dependent Density Functional Theory) peuvent être utilisés pour prédire les transitions électroniques et générer un spectre UV-Vis théorique. researchgate.net

Tableau 3 : Fréquences de vibration IR calculées pour le groupe carbonyle dans des chloroformiates apparentés

| Composé | Fréquence d'élongation du C=O calculée (cm⁻¹) |

| Chloroformiate de méthyle | 1780 |

| Chloroformiate d'éthyle | 1775 |

| Chloroformiate d'isopropyle | 1770 |

Ces données sont des valeurs typiques issues de calculs DFT et sont fournies à titre de comparaison.

Tableau des noms de composés

| Nom du composé |

| 2-Méthylcyclohexylchloroformate |

| Chloroformiate de méthyle |

| Chloroformiate de phényle |

| cis-2-Méthylcyclohexylchloroformate |

| trans-2-Méthylcyclohexylchloroformate |

| Chloroformiate d'éthyle |

| Chloroformiate d'isopropyle |

| Cyclohexane |

| Eau |

Elucidation of Stereochemical Preferences through Computational Modeling

Computational modeling stands as a powerful tool for investigating the three-dimensional arrangement of atoms in molecules and predicting their behavior in chemical reactions. These theoretical approaches can provide valuable insights into the stereochemical outcomes of reactions, complementing experimental findings.

Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule, such as 2-methylcyclohexyl chloroformate, is crucial for understanding its chemical and biological properties. Computational methods, particularly those based on quantum mechanics, can aid in this assignment. Techniques like the calculation of electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra and their comparison with experimental data are standard practice. Additionally, the calculation of NMR chemical shifts and their correlation with experimental values can be a powerful tool for assigning the absolute configuration of diastereomers. However, specific studies detailing the application of these methods to this compound are not found in the current body of scientific literature.

Prediction of Diastereoselectivity and Enantioselectivity in Reactions

Computational chemistry offers robust methods for predicting the diastereoselectivity and enantioselectivity of chemical reactions. By modeling the transition states of different reaction pathways, chemists can estimate the activation energies and predict which stereoisomer is more likely to form. Techniques such as Density Functional Theory (DFT) are commonly employed to explore potential energy surfaces and identify the lowest energy pathways leading to specific stereochemical outcomes.

For a molecule like this compound, which possesses two chiral centers, predicting the stereochemical course of its reactions is of significant interest. For instance, in reactions where the chloroformate group is displaced by a nucleophile, the stereochemistry at both the 1 and 2 positions of the cyclohexane ring can influence the approach of the incoming nucleophile, leading to different diastereomeric products. Computational modeling could elucidate the preferred transition state geometries and provide a quantitative prediction of the diastereomeric ratio.

Similarly, in reactions involving a chiral catalyst, computational models can be used to understand the interactions between the substrate (this compound), the catalyst, and the reagent, thereby predicting the enantioselectivity of the transformation. These models can help in designing more effective and selective catalysts.

While the theoretical framework for these predictions is well-established, its specific application to the reactions of this compound has not been documented in peer-reviewed research. The absence of such studies limits a detailed, data-driven discussion on the predicted stereochemical behavior of this compound.

Q & A

What are the critical safety protocols for handling and storing 2-methylcyclohexyl chloroformate in laboratory settings?

Answer:

- Storage: Use airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis and decomposition. Store in a cool, dry, well-ventilated area away from incompatible reagents (e.g., strong acids, bases, oxidizers) .

- Handling: Conduct all work in a certified fume hood. Use double-containment systems for transfers to mitigate spill risks.

- Incompatibilities: Avoid contact with water (generates HCl gas), alcohols, amines, and dimethyl sulfoxide (DMSO), which may cause violent reactions .

What first-aid measures are essential following accidental exposure to this compound?

Answer:

- Inhalation: Immediately move the individual to fresh air. Administer artificial respiration if breathing is impaired; seek medical attention .

- Skin contact: Remove contaminated clothing and rinse skin with copious water for ≥15 minutes. Use emergency showers if available .

- Eye exposure: Flush eyes with water for ≥15 minutes using an eyewash station. Indirect-vent goggles are mandatory during use .

How can reaction conditions be optimized when using this compound as an acylating agent?

Answer:

- Scavenging HCl: Add non-nucleophilic bases (e.g., triethylamine, pyridine) to neutralize HCl, improving reaction efficiency and reducing side products .

- Solvent selection: Use anhydrous, aprotic solvents (e.g., dichloromethane, THF) to minimize hydrolysis.

- Temperature control: Maintain reactions at 0–25°C to balance reactivity and stability. For example, Madsen et al. (2016) optimized derivatization at 20°C for quantitative analysis .

What analytical methodologies are recommended for detecting this compound derivatives in biological matrices?

Answer:

- Derivatization: Use ethyl chloroformate (ECF) or similar reagents to stabilize polar functional groups (e.g., amines, carboxylic acids) for GC-MS or LC-MS analysis. Schilling et al. (1996) achieved nanogram-level sensitivity for amino acids using ECF .

- Quantitation: Employ isotopically labeled internal standards (e.g., d₃-methyl chloroformate) to correct for matrix effects .

How should conflicting toxicity data (e.g., LC50 variability) be addressed when establishing safety guidelines?

Answer:

- Data reconciliation: Evaluate study parameters (e.g., exposure duration, animal strain). For example, Vernot et al. (1977) reported sex-dependent LC50 differences in rats (13 ppm males vs. 18 ppm females) for methyl chloroformate .

- Uncertainty factors: Apply a 10-fold safety margin to the lowest observed adverse effect level (LOAEL) when human data are absent .

What engineering controls and PPE are mandatory for working with this compound?

Answer:

- Engineering controls: Use closed-system chemical handlers and local exhaust ventilation. Monitor airborne concentrations with real-time sensors (e.g., PID for HCl detection) .

- PPE: Wear solvent-resistant gloves (e.g., Viton®), splash-resistant goggles, and a face shield. Respiratory protection (e.g., NIOSH-approved APR) is required if exposure exceeds 1 ppm .

How can side reactions be minimized during carbamate synthesis with this compound?

Answer:

- Stoichiometric control: Use a 1.1–1.2 molar excess of chloroformate to ensure complete acylation while avoiding overuse that promotes hydrolysis .

- pH optimization: Maintain mildly basic conditions (pH 8–9) to enhance nucleophilicity of target amines without destabilizing the chloroformate .

What GC-MS strategies enable reliable quantification of this compound in environmental samples?

Answer:

- Derivatization: Convert hydrolyzed byproducts (e.g., 2-methylcyclohexanol) to volatile esters using BSTFA or MTBSTFA for improved chromatographic resolution .

- Method validation: Include spike-and-recovery tests (85–115% recovery) and limit of detection (LOD) calculations (e.g., 3× baseline noise) per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.